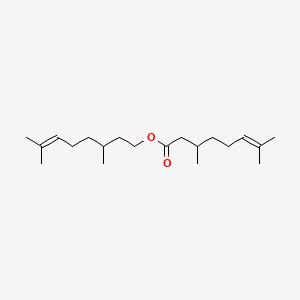
3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate, also known as citronellyl citronellate, is an organic compound with the molecular formula C20H36O2 and a molecular weight of 308.4986 g/mol . This compound is characterized by its unique structure, which includes two 3,7-dimethyl-6-octenyl groups esterified to each other. It is commonly used in the fragrance industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-6-octenyl 3,7-dimethyloct-6-enoate typically involves the esterification of 3,7-dimethyl-6-octen-1-ol (citronellol) with 3,7-dimethyl-6-octenoic acid (citronellic acid). The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in packed bed reactors is also common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products
Oxidation: Citronellal or citronellone.
Reduction: 3,7-Dimethyl-6-octen-1-ol.
Substitution: Various amides or substituted esters depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a pheromone in insect behavior studies.
Medicine: Explored for its antimicrobial properties and potential use in topical formulations.
Industry: Widely used in the fragrance industry for its pleasant aroma, and in the formulation of perfumes, soaps, and cosmetics
Mechanism of Action
The mechanism of action of 3,7-dimethyl-6-octenyl 3,7-dimethyloct-6-enoate primarily involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic fragrance. In biological systems, it may also interact with cell membranes, disrupting microbial cell walls and exerting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Citronellyl acetate: Similar in structure but with an acetate group instead of another citronellate group.
Citronellyl isovalerate: Contains an isovalerate group instead of citronellate.
Citronellyl myristate: Contains a myristate group instead of citronellate .
Uniqueness
3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate is unique due to its dual citronellate groups, which contribute to its distinct fragrance profile and potential applications in various industries. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
82766-40-3 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl 3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C20H36O2/c1-16(2)9-7-11-18(5)13-14-22-20(21)15-19(6)12-8-10-17(3)4/h9-10,18-19H,7-8,11-15H2,1-6H3 |
InChI Key |
HUZXZYWMBWQTNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCOC(=O)CC(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


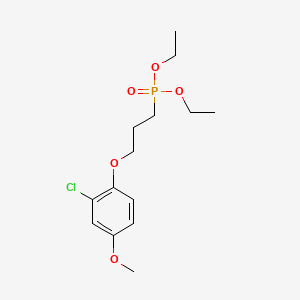
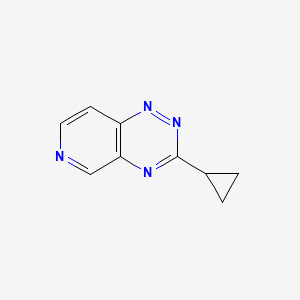
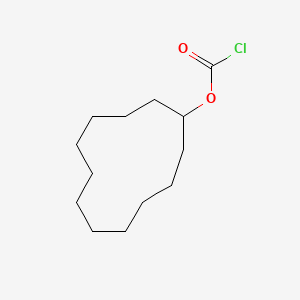
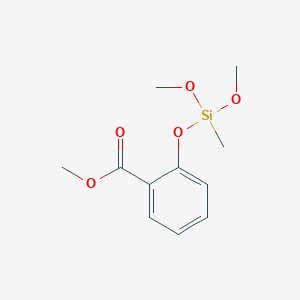

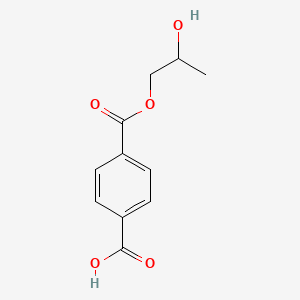

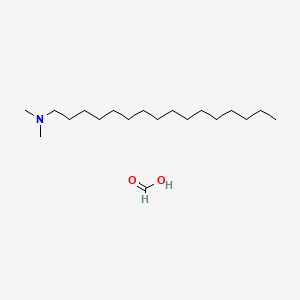
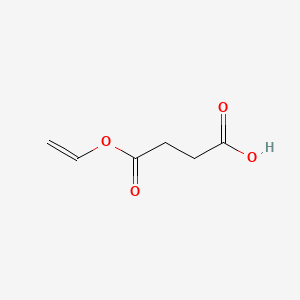
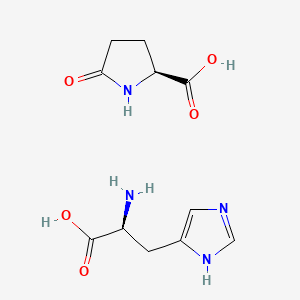
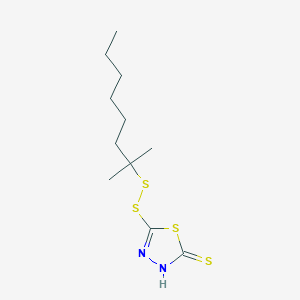


![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
